Cas no 2229569-01-9 (5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one)

5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one is a heterocyclic compound featuring a fused pyridine-oxazolidinone core with a 1,2,4-triazole substituent. This structure imparts unique reactivity and potential biological activity, making it valuable in pharmaceutical and agrochemical research. The presence of both triazole and oxazolidinone moieties suggests possible applications as an antimicrobial or antifungal agent, leveraging known pharmacophores. Its rigid scaffold may enhance binding affinity and selectivity in target interactions. The compound's synthetic versatility allows for further derivatization, enabling structure-activity optimization. High purity and well-defined characterization support its utility in drug discovery and development pipelines. Suitable for controlled reactions, it serves as a key intermediate in heterocyclic chemistry.
5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one structure
2229569-01-9 structure
Product name:5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one
CAS No:2229569-01-9
MF:C10H9N5O2
MW:231.210760831833
CID:5810939
PubChem ID:165685136

5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one
    • 5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one
    • 2229569-01-9
    • EN300-1780244
    • Inchi: 1S/C10H9N5O2/c16-10-13-4-8(17-10)7-1-2-9(12-3-7)15-6-11-5-14-15/h1-3,5-6,8H,4H2,(H,13,16)
    • InChI Key: IZPJAXPJPLWMHA-UHFFFAOYSA-N
    • SMILES: O1C(NCC1C1C=NC(=CC=1)N1C=NC=N1)=O

Computed Properties

  • Exact Mass: 231.07562455g/mol
  • Monoisotopic Mass: 231.07562455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 81.9Ų

5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1780244-10.0g
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one
2229569-01-9
10g
$6266.0 2023-06-02
Enamine
EN300-1780244-10g
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one
2229569-01-9
10g
$6266.0 2023-09-20
Enamine
EN300-1780244-0.1g
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one
2229569-01-9
0.1g
$1283.0 2023-09-20
Enamine
EN300-1780244-2.5g
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one
2229569-01-9
2.5g
$2856.0 2023-09-20
Enamine
EN300-1780244-5.0g
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one
2229569-01-9
5g
$4226.0 2023-06-02
Enamine
EN300-1780244-1g
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one
2229569-01-9
1g
$1458.0 2023-09-20
Enamine
EN300-1780244-0.5g
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one
2229569-01-9
0.5g
$1399.0 2023-09-20
Enamine
EN300-1780244-0.05g
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one
2229569-01-9
0.05g
$1224.0 2023-09-20
Enamine
EN300-1780244-0.25g
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one
2229569-01-9
0.25g
$1341.0 2023-09-20
Enamine
EN300-1780244-1.0g
5-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]-1,3-oxazolidin-2-one
2229569-01-9
1g
$1458.0 2023-06-02

5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one Related Literature

Additional information on 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one

Latest Research Insights on 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one (CAS: 2229569-01-9) in Chemical Biology and Pharmaceutical Applications

The compound 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one (CAS: 2229569-01-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic molecule, which combines a pyridine core with a 1,2,4-triazole and an oxazolidin-2-one moiety, exhibits promising biological activities, particularly in the context of antimicrobial and anticancer drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its structure-activity relationships (SAR) to enhance its efficacy and reduce potential side effects.

One of the most notable advancements in the research of this compound is its application as a potent inhibitor of bacterial protein synthesis. Studies have demonstrated that 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one targets the 50S ribosomal subunit, thereby disrupting the elongation phase of protein synthesis in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This mechanism is analogous to that of other oxazolidinone antibiotics, such as linezolid, but with improved pharmacokinetic properties and a broader spectrum of activity. The compound's ability to overcome common resistance mechanisms makes it a promising candidate for next-generation antibacterial therapies.

In addition to its antimicrobial properties, recent investigations have highlighted the potential of 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one in oncology. Preclinical studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with upregulated protein synthesis pathways. Researchers have identified its ability to modulate key signaling pathways, such as the mTOR and PI3K/AKT cascades, which are critical for cancer cell survival and proliferation. These findings suggest that the compound could serve as a scaffold for developing novel targeted therapies, especially for cancers with limited treatment options.

The synthetic chemistry surrounding 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one has also seen significant progress. Recent publications have detailed efficient and scalable synthetic routes that employ modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, to introduce the triazole and pyridine moieties. These advancements not only improve the yield and purity of the compound but also facilitate the production of derivatives for SAR studies. Furthermore, computational modeling and molecular docking studies have provided insights into the compound's binding interactions with biological targets, aiding in the rational design of more potent analogs.

Despite these promising developments, challenges remain in the clinical translation of 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical optimization. Ongoing research is focused on formulating the compound in nanoparticle-based delivery systems to enhance its solubility and tissue penetration, as well as conducting comprehensive toxicity studies to ensure its safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the transition of this compound from the bench to the bedside.

In conclusion, 5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1,3-oxazolidin-2-one (CAS: 2229569-01-9) represents a versatile and promising molecule in the realm of chemical biology and drug discovery. Its dual applications in combating antibiotic-resistant infections and targeting cancer pathways underscore its therapeutic potential. As research continues to unravel its full capabilities, this compound is poised to make a significant impact on the development of next-generation pharmaceuticals. Future studies will likely focus on expanding its therapeutic indications and optimizing its clinical utility through innovative formulation strategies and combination therapies.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.